molecular formula C11H14ClNO B1487891 [2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine CAS No. 1342169-99-6

[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine

Cat. No.: B1487891
CAS No.: 1342169-99-6
M. Wt: 211.69 g/mol
InChI Key: XHJSIGUNKIOSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine” is a chemical compound with the molecular formula C11H14ClNO. It has a molecular weight of 211.69 g/mol . This compound is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C11H14ClNO . The InChI code for this compound is 1S/C11H14ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a predicted density of 1.224±0.06 g/cm3 and a predicted boiling point of 323.0±22.0 °C .

Scientific Research Applications

Environmental and Health Impact Studies

Chlorophenoxy Herbicides and Birth Outcomes : A study investigated the effects of chlorophenoxy herbicides on birth outcomes in the U.S., finding significant increases in birth malformations, particularly circulatory/respiratory and musculoskeletal/integumental anomalies in areas with high wheat acreage treated with such herbicides (Schreinemachers, 2003).

Immunological Changes in Farmers : Exposure to chlorophenoxy herbicides led to short-term immunosuppressive effects among farmers, highlighting potential health concerns related to widespread use of these chemicals (Faustini et al., 1996).

Mechanistic and Toxicological Research

Neutrophil Functionality : Research on the subacute intoxication of 2,4-dichlorophenoxyacetic acid amine salt demonstrated its impact on neutrophils, indicating quantitative and functional disorders that persisted, suggesting the need for further study on its immunotoxic actions (Akhmetchenko et al., 2013).

Cancer Mortality and Herbicide Exposure : A study of Dutch workers exposed to chlorophenoxy herbicides and contaminants showed only slight increases in cancer mortality risk, with specific attention to urinary and genital cancers (Boers et al., 2009).

Metabolism and Exposure Analysis

Urinary Metabolite Profile Analysis : Investigation into the metabolism of chlorphenesin, a related compound, in humans through dermal application highlighted the production of specific metabolites, providing insights into exposure and potential health impacts (Rubio et al., 2021).

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8,11H,1-2,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJSIGUNKIOSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(COC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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